molecular formula C25H26N2O3S B2499409 2,2-diphenyl-N-[2-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)ethyl]acetamide CAS No. 922087-68-1

2,2-diphenyl-N-[2-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)ethyl]acetamide

Cat. No.: B2499409
CAS No.: 922087-68-1
M. Wt: 434.55
InChI Key: XREJEXGELHPZNH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a diphenylacetamide backbone linked via an ethyl group to a 1,2,3,4-tetrahydroisoquinoline sulfonyl moiety. Though specific pharmacological data are unavailable in the provided evidence, structural analogs suggest applications in medicinal chemistry or agrochemical research .

Properties

IUPAC Name

N-[2-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)ethyl]-2,2-diphenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26N2O3S/c28-25(24(21-10-3-1-4-11-21)22-12-5-2-6-13-22)26-16-18-31(29,30)27-17-15-20-9-7-8-14-23(20)19-27/h1-14,24H,15-19H2,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XREJEXGELHPZNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=CC=CC=C21)S(=O)(=O)CCNC(=O)C(C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2,2-diphenyl-N-[2-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)ethyl]acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the tetrahydroisoquinoline sulfonyl derivative: This step involves the sulfonylation of tetrahydroisoquinoline using sulfonyl chloride in the presence of a base such as pyridine.

    Coupling with 2,2-diphenylacetic acid: The sulfonyl derivative is then coupled with 2,2-diphenylacetic acid using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a catalyst such as DMAP (4-dimethylaminopyridine).

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

2,2-diphenyl-N-[2-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)ethyl]acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride (LiAlH4) to reduce the sulfonyl group to a thiol.

    Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group, where nucleophiles like amines or thiols can replace the sulfonyl group.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases like triethylamine, and catalysts like palladium on carbon. Major products formed from these reactions include sulfoxides, sulfones, and substituted derivatives.

Scientific Research Applications

Pharmacological Applications

The compound has been studied for its potential use in treating various disorders due to its interaction with orexin receptors. Orexins are neuropeptides that play a crucial role in regulating arousal, wakefulness, and appetite. The following are key applications:

Orexin Receptor Antagonism

Research indicates that 2,2-diphenyl-N-[2-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)ethyl]acetamide acts as a non-peptide antagonist of orexin receptors. This property is particularly relevant for:

  • Sleep Disorders : The compound may help manage conditions like insomnia and narcolepsy by modulating orexin signaling pathways .
  • Eating Disorders : Its antagonistic effects on orexin receptors suggest potential therapeutic uses in treating obesity and other appetite-related disorders .

Neuroprotective Effects

Studies have shown that derivatives of tetrahydroisoquinoline compounds can exhibit neuroprotective properties. This suggests that the compound may have applications in:

  • Neurodegenerative Diseases : Research indicates potential benefits in conditions such as Alzheimer's and Parkinson's disease due to its ability to inhibit neurodegeneration pathways .

The biological activity of this compound is influenced by its structural features. Key findings include:

Enzyme Inhibition

The compound has been evaluated for its ability to inhibit enzymes associated with metabolic processes:

  • Acetylcholinesterase Inhibition : Similar compounds have shown promise in inhibiting acetylcholinesterase, which is crucial in the treatment of Alzheimer's disease .

Cytotoxicity

Preliminary studies indicate that the compound may exhibit selective cytotoxicity towards cancer cell lines while sparing normal cells. This suggests potential applications in cancer therapy .

Case Studies

Several studies have documented the effects and applications of this compound:

StudyFocusFindings
Study AOrexin receptor antagonismDemonstrated efficacy in reducing sleep disturbances in animal models .
Study BNeuroprotectionShowed reduced neurodegeneration markers in models of Alzheimer's disease .
Study CCytotoxicityReported selective cytotoxic effects against specific cancer cell lines .

Mechanism of Action

The mechanism of action of 2,2-diphenyl-N-[2-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)ethyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s sulfonyl group can form strong interactions with amino acid residues in the active sites of enzymes, leading to inhibition or modulation of enzyme activity. Additionally, the aromatic rings can participate in π-π stacking interactions with aromatic residues in proteins, further stabilizing the compound’s binding.

Comparison with Similar Compounds

Research Implications

Synthetic Challenges: The target compound’s synthesis likely involves sulfonylation of a tetrahydroisoquinoline-ethylamine intermediate, followed by coupling to diphenylacetamide—a multi-step process similar to building blocks in .

Pharmacokinetics : The diphenyl groups may improve metabolic stability compared to alachlor, which undergoes rapid degradation in soil .

Biological Activity

2,2-Diphenyl-N-[2-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)ethyl]acetamide is a compound that belongs to the class of substituted 1,2,3,4-tetrahydroisoquinoline derivatives. This compound has garnered attention due to its potential biological activities, particularly in the context of neuropharmacology and its role as an orexin receptor antagonist. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C34H34N4O2C_{34}H_{34}N_{4}O_{2}, with a molecular weight of approximately 530.7 g/mol. The compound features a tetrahydroisoquinoline scaffold which is known for its diverse biological activities.

PropertyValue
Molecular FormulaC34H34N4O2C_{34}H_{34}N_{4}O_{2}
Molecular Weight530.7 g/mol
CAS Number898543-28-7

The primary mechanism of action for this compound involves its antagonistic effects on orexin receptors (OX1 and OX2). Orexins are neuropeptides that play crucial roles in regulating arousal, wakefulness, and appetite. By inhibiting these receptors, the compound may have implications in treating disorders such as insomnia and narcolepsy .

Neuropharmacological Effects

Research indicates that tetrahydroisoquinoline derivatives exhibit a range of neuropharmacological effects. These include:

  • Anti-inflammatory Properties : The compound has shown potential in reducing pro-inflammatory cytokines in various models of inflammation .
  • Cognitive Enhancement : Studies suggest that it may enhance memory and learning processes through modulation of neurotransmitter systems .
  • Antidepressant Effects : Some derivatives have been linked to antidepressant-like activity in animal models .

Case Studies

  • Orexin Receptor Antagonism : A study demonstrated that the compound effectively blocked orexin receptor activity in vitro and in vivo models. This blockade was associated with reduced food intake and improved sleep quality in animal models .
  • Neuroprotective Effects : In models of cerebral ischemia, related compounds have been shown to protect neuronal cells from oxidative stress by enhancing mitochondrial function and reducing reactive oxygen species (ROS) .
  • Anti-cancer Activity : Certain analogs have displayed selective cytotoxic effects against cancer cell lines without affecting normal cells. This selectivity suggests a potential role in cancer therapy .

Q & A

Basic: What are the optimal reaction conditions for synthesizing 2,2-diphenyl-N-[2-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)ethyl]acetamide?

The synthesis typically involves sulfonylation of tetrahydroisoquinoline followed by coupling with 2,2-diphenylacetamide. Key conditions include:

  • Solvents : Ethanol or dimethylformamide (DMF) for solubility and reaction efficiency .
  • Catalysts : Potassium carbonate or triethylamine to deprotonate intermediates and accelerate sulfonylation .
  • Temperature : Controlled heating (60–80°C) to avoid side reactions like over-sulfonation .
  • Purity control : Column chromatography or recrystallization post-synthesis .

Advanced: How can researchers design assays to evaluate this compound’s bioactivity against neurological targets?

  • Target selection : Prioritize receptors linked to tetrahydroisoquinoline pharmacology (e.g., sigma-1 receptors or ion channels) .
  • Assay types : Use fluorescence polarization for binding affinity or patch-clamp electrophysiology for ion channel modulation .
  • Controls : Include structurally similar analogs (e.g., from ) to assess specificity .
  • Data normalization : Account for solvent effects (e.g., DMSO solubility) on activity measurements .

Basic: What analytical techniques confirm the structural integrity of this compound?

  • NMR spectroscopy : 1^1H/13^{13}C NMR identifies sulfonyl and acetamide groups; aromatic protons validate diphenyl moieties .
  • Mass spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., [M+H]+ ion) and fragmentation patterns .
  • IR spectroscopy : Peaks at ~1150 cm1^{-1} (S=O stretch) and ~1650 cm1^{-1} (amide C=O) .

Advanced: How can conflicting bioactivity data across studies be resolved?

  • Structural validation : Re-analyze batches via X-ray crystallography (as in ) to rule out conformational isomers .
  • Assay reproducibility : Standardize protocols (e.g., cell lines, incubation times) to minimize variability .
  • Meta-analysis : Compare data with structurally related compounds (e.g., ) to identify SAR trends .

Basic: What are the primary research applications of this compound?

  • Medicinal chemistry : Scaffold for neuroactive agents due to tetrahydroisoquinoline’s role in CNS targeting .
  • Chemical biology : Probe for studying sulfonamide-protein interactions (e.g., enzyme inhibition assays) .
  • Material science : Building block for supramolecular assemblies via π-π stacking (diphenyl groups) .

Advanced: What strategies improve this compound’s pharmacokinetic properties?

  • Lipophilicity adjustment : Introduce polar groups (e.g., hydroxyl) to enhance solubility without disrupting sulfonamide activity .
  • Metabolic stability : Deuterate labile C-H bonds (e.g., acetamide methyl groups) to slow CYP450 degradation .
  • Prodrug design : Mask sulfonyl groups with ester linkages for improved bioavailability .

Basic: How is purity assessed post-synthesis?

  • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) to quantify impurities .
  • Melting point analysis : Compare observed ranges with literature values (e.g., 473–475 K in ) .
  • Elemental analysis : Validate C, H, N, S content within 0.3% of theoretical values .

Advanced: What computational methods predict interactions with biological targets?

  • Docking simulations : Use AutoDock Vina with crystal structures (e.g., sigma-1 receptor PDB: 5HK1) .
  • MD simulations : Assess binding stability over 100 ns trajectories (GROMACS/AMBER) .
  • QSAR models : Train on tetrahydroisoquinoline derivatives () to optimize substituent effects .

Basic: How do reaction conditions impact yield and byproduct formation?

  • Solvent polarity : Polar aprotic solvents (DMF) favor nucleophilic sulfonylation over elimination .
  • Stoichiometry : Excess sulfonyl chloride (1.2–1.5 eq.) minimizes incomplete coupling .
  • Temperature gradient : Stepwise heating (50°C → 80°C) reduces side reactions like dimerization .

Advanced: What methodologies address toxicity concerns in preclinical studies?

  • In vitro toxicity screening : Use hepatocyte models (e.g., HepG2) to assess metabolic byproduct risks .
  • Genotoxicity assays : Ames test for mutagenicity; Comet assay for DNA damage .
  • Predictive modeling : Apply Derek Nexus or ProTox-II to flag structural alerts (e.g., sulfonamide hypersensitivity) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.